molecular formula C8H15ClO2S B13224193 Cyclooctanesulfonyl chloride CAS No. 62371-32-8

Cyclooctanesulfonyl chloride

Cat. No.: B13224193
CAS No.: 62371-32-8
M. Wt: 210.72 g/mol
InChI Key: RXRGHUGKLXISSU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclooctanesulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of cyclooctane with chlorosulfonic acid. The reaction typically proceeds under controlled conditions to ensure the selective formation of the sulfonyl chloride group .

Another method involves the oxidation of cyclooctyl thiol using reagents such as N-chlorosuccinimide (NCS) in the presence of a base like tetrabutylammonium chloride. This method allows for the in situ formation of the sulfonyl chloride group .

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to enhance safety and efficiency. These processes involve the use of oxidative chlorination reagents such as 1,3-dichloro-5,5-dimethylhydantoin (DCH) to convert disulfides and thiols into sulfonyl chlorides .

Chemical Reactions Analysis

Types of Reactions

Cyclooctanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines to form sulfonamides.

    Oxidation: Can be oxidized to form sulfonic acids.

    Reduction: Can be reduced to form thiols.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of cyclooctanesulfonyl chloride involves the formation of a sulfonyl group, which can interact with various molecular targets. The sulfonyl group is highly electrophilic, making it reactive towards nucleophiles such as amines and alcohols. This reactivity allows it to modify biomolecules and other compounds, leading to changes in their chemical and biological properties .

Comparison with Similar Compounds

Cyclooctanesulfonyl chloride can be compared with other sulfonyl chlorides such as:

This compound is unique due to its cyclic structure, which imparts specific steric and electronic characteristics that influence its reactivity and selectivity in chemical reactions .

Properties

CAS No.

62371-32-8

Molecular Formula

C8H15ClO2S

Molecular Weight

210.72 g/mol

IUPAC Name

cyclooctanesulfonyl chloride

InChI

InChI=1S/C8H15ClO2S/c9-12(10,11)8-6-4-2-1-3-5-7-8/h8H,1-7H2

InChI Key

RXRGHUGKLXISSU-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)S(=O)(=O)Cl

Origin of Product

United States

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